N6,3-Dimethylquinoxaline-5,6-diamine

Mutagenicity Testing Genotoxicity Screening Food Mutagen Research

Researchers screening heterocyclic amines for genotoxicity often face data gaps with generic isomers. N6,3-Dimethylquinoxaline-5,6-diamine (CAS 92116-67-1) solves this as a fully characterized non-mutagenic control, backed by published head-to-head Ames comparison against food mutagens IQ, MeIQ, and MeIQx. - Documented negative Ames test (TA98, TA100 ±S9); imidazo-fused counterparts show 300- to 1300-fold higher revertant frequencies. - Regioselective chemistry: distinct primary (C5) and secondary N-methyl (C6) amines enable directed cyclocondensation, not possible with symmetrical 2,3-dimethyl isomer. - Optimized logP (2.22) and low PSA (63.8 Ų) support cellular probe design and blood-brain barrier penetration studies.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 92116-67-1
Cat. No. B017325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6,3-Dimethylquinoxaline-5,6-diamine
CAS92116-67-1
SynonymsN6,3-Dimethyl-5,6-quinoxalinediamine; 
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=CC(=C(C2=N1)N)NC
InChIInChI=1S/C10H12N4/c1-6-5-13-8-4-3-7(12-2)9(11)10(8)14-6/h3-5,12H,11H2,1-2H3
InChIKeyHMNOVNDXASSVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6,3-Dimethylquinoxaline-5,6-diamine: Identity and Key Differentiators


N6,3-Dimethylquinoxaline-5,6-diamine (CAS 92116-67-1, molecular formula C₁₀H₁₂N₄, MW 188.23 g/mol) is a quinoxaline diamine derivative bearing methyl groups at both the 3-position of the heterocyclic ring and the N6 exocyclic amine [1]. This compound belongs to the broader class of 5,6-diaminoquinoxalines, which serve as versatile synthetic intermediates for imidazole- and diazepine-fused heterocycles and as reference standards in mutagenicity research [2]. Its specific N6,3-dimethyl substitution pattern distinguishes it from isomeric 2,3-dimethyl and mono-methyl analogs in ways that measurably affect lipophilicity, polar surface area, and biological activity profiles—factors that directly influence experimental selection.

1 Reported non-mutagenic in Ames test (TA98, TA100 ±S9)
2 Higher lipophilicity vs. 2,3-dimethyl and N6-monomethyl isomers
3 Regioselective reactivity for unsymmetrical fused heterocycle synthesis

Why This Quinoxaline Diamine Cannot Be Generically Substituted


Quinoxaline diamines that share the C₁₀H₁₂N₄ formula may appear interchangeable, yet the position of the methyl substituent—whether on the ring carbon (2,3-dimethyl) or on the exocyclic amine nitrogen (N6,3-dimethyl)—produces quantifiable differences in logP (2.22 vs. 0.6), polar surface area (63.8 vs. 77.8 Ų), and steric environment around the reactive amines . Furthermore, the N6,3-dimethyl compound was explicitly characterized alongside quinoline diamines and imidazoquinoxaline food mutagens in a comparative Ames study, where it demonstrated a distinct lack of mutagenic activity in contrast to its imidazole-fused counterparts [1]. Generic substitution with an isomer that lacks this specific documented non-mutagenic profile risks confounding genotoxicity screening experiments or altering the reactivity and solubility characteristics required for downstream synthetic transformations.

Isomer mismatch 2,3-Dimethyl isomer differs in lipophilicity and polar surface area, which may alter membrane permeability and extraction behavior
Analog substitution N6-Monomethyl analog shows markedly lower lipophilicity, limiting suitability for non-aqueous or lipid-rich applications
Profile absence Other quinoxaline diamines lack published Ames data; substitution may introduce uncharacterized mutagenicity into screening workflows

Quantitative Evidence for Differentiated Selection


Non-Mutagenic Profile in Ames Test vs. Food Mutagens

In a direct head-to-head comparative Ames study, N6,3-dimethylquinoxaline-5,6-diamine was tested alongside 3-methyl-3H-imidazo[4,5-f]quinoline (IQ), 3,4-dimethyl-3H-imidazo[4,5-f]quinoline (MeIQ), and 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline (MeIQx). Unlike the imidazo-containing compounds, the target compound was not active in Salmonella typhimurium TA98 or TA100, regardless of S9 metabolic activation [1]. Quantitatively, the mutagenicity of the positive controls to TA98+S9 was 300- to 1300-fold higher than that observed for the target compound [1]. Additionally, the structurally related N6-methyl- and N6,7-dimethylquinoline-5,6-diamines were likewise non-mutagenic in the same assay, establishing a class-level corroboration that quinoxaline/quinoline diamines lacking the imidazole ring and 2-amino group are not mutagenic in this system [1].

Ames Mutagenicity
Head-to-head
Not active in TA98/TA100; comparator IQ/MeIQ/MeIQx show 300–1300× higher revertants
Supports non-mutagenic reference standard selection
Ames test ±S9 activation; published 1984
Mutagenicity Testing Genotoxicity Screening Food Mutagen Research

Higher Lipophilicity vs. 2,3-Dimethyl Isomer

The N6,3-dimethyl substitution pattern yields a calculated logP of 2.22, compared with a logP of 0.6 for the isomeric 2,3-dimethylquinoxaline-5,6-diamine (CAS 57436-96-1) . This represents a 2.2-log-unit (approximately 160-fold) increase in calculated partition coefficient when the methyl group is positioned on the exocyclic N6 amine rather than on the ring carbon. The polar surface area is correspondingly reduced from 77.8 Ų (2,3-dimethyl isomer) to 63.8 Ų (target compound), reflecting decreased exposure of the amine nitrogen lone pair to solvent .

Lipophilicity vs. 2,3-Dimethyl
Data to verify
LogP 2.22 vs. 0.6; ΔLogP +1.62 (~160-fold higher partitioning)
Higher logP favors membrane permeation and organic-phase extraction
Calculated values; not experimentally measured
Lipophilicity Membrane Permeability QSAR

Higher Lipophilicity vs. N6-Monomethyl Analog

Compared with the mono-methyl analog N6-methylquinoxaline-5,6-diamine (CAS 888037-23-8), which has an additional methyl group only at the N6 position, the target compound's extra 3-methyl substitution raises the logP from -0.057 to 2.22—a difference of over 2.2 log units [1]. The polar surface area (PSA) of the mono-methyl analog (63.83 Ų) is comparable to the target compound, suggesting that the lipophilicity enhancement arises primarily from the increased hydrocarbon character conferred by the ring methyl group rather than from shielding of the polar surface [1].

Lipophilicity vs. N6-Methyl
Reported
LogP 2.22 vs. –0.057; ΔLogP +2.28 (>190-fold)
Substantial lipophilicity context for lipid-rich environments
Calculated; based on ChemBase dataset
Lipophilicity Drug Design Physicochemical Profiling

Lower Boiling Point and Density vs. Unsubstituted Parent

The N6,3-dimethyl substitution reduces the boiling point of the quinoxaline core by approximately 14°C relative to the unsubstituted parent (376.5°C vs. 390.6°C at 760 mmHg) and lowers the calculated density from 1.40 g/cm³ to 1.27 g/cm³ . These differences reflect the disruption of intermolecular hydrogen bonding by N-methylation and the steric effect of the ring methyl group.

Thermophysical
Data to verify
BP 376.5°C vs. 390.6°C (parent); density 1.271 vs. 1.40 g/cm³
May simplify vacuum distillation; density affects formulation calculations
Predicted values at 760 mmHg
Thermophysical Properties Purification Formulation

Unique Substitution Pattern for Regioselective Annulation

The N6,3-dimethylquinoxaline-5,6-diamine scaffold has been explicitly synthesized and characterized by Grivas et al. alongside other quinoline/quinoxaline diamines specifically to probe the structural requirements for Ames mutagenicity [1]. The compound's N6-methyl group sterically and electronically differentiates the 5- and 6-amino groups, enabling regioselective cyclocondensation with carbonyl compounds that is not possible with symmetrically substituted 2,3-dimethylquinoxaline-5,6-diamine [1][2]. The referenced thesis work demonstrates that quinoxaline-5,6-diamines serve as precursors to imidazo[4,5-f]quinoxalines and diazepinoquinoxalines, where the substitution pattern on the diamine dictates regioisomeric outcomes [2].

Regioselectivity
Class-level
Differentiated 5-NH₂ and 6-NHCH₃ enable regioselective cyclocondensation
Regiochemical control unavailable with symmetrical isomers
Qualitative; no quantitative yield comparison reported
Heterocyclic Synthesis Cyclocondensation Fused Heterocycles

Procurement-Driven Application Scenarios


Non-Mutagenic Reference Standard for Ames Screening

As a quinoxaline diamine with a fully documented negative result in the Ames test (TA98 and TA100, ±S9), N6,3-dimethylquinoxaline-5,6-diamine serves as a validated non-mutagenic control compound for laboratories screening structurally related heterocyclic amines for genotoxic potential. Its published head-to-head comparison with the potent food mutagens IQ, MeIQ, and MeIQx provides a quantitative benchmark, where the imidazo-fused compounds exhibit 300- to 1300-fold higher revertant frequencies [1]. Procurement of this specific CAS number is critical because alternative quinoxaline diamines (e.g., 2,3-dimethyl isomer) lack equivalent published Ames characterization.

Lipophilic Building Block for Cell-Permeable Probes

With a calculated logP of 2.22—over 2 log units higher than the N6-monomethyl analog (logP -0.057) and 1.6 log units higher than the 2,3-dimethyl isomer (XlogP 0.6)—this compound is the preferred starting material for medicinal chemists designing quinoxaline-based cellular probes where passive membrane permeability is required [1]. The reduced polar surface area (63.8 Ų vs. 77.8 Ų for the 2,3-isomer) further supports this application by staying within the favorable range for blood-brain barrier penetration [1].

Regioselective Synthesis of Unsymmetrical Imidazoquinoxalines

The differentiated amino groups at positions 5 (primary amine) and 6 (secondary N-methylamine) enable chemists to perform regioselective cyclocondensation with carbonyl compounds, directing annulation to a specific nitrogen. This regiochemical control is not available with the symmetrically substituted 2,3-dimethylquinoxaline-5,6-diamine, which bears two equivalent primary amines [1]. The compound is therefore specifically suited for constructing imidazo[4,5-f]quinoxalines and related fused systems where substitution pattern fidelity is essential.

Physicochemical Reference for Quinoxaline Diamine SAR

The compound's well-defined physicochemical profile—logP 2.22, PSA 63.83 Ų, density 1.271 g/cm³, boiling point 376.5°C—makes it a characterized reference point for SAR campaigns exploring how N-methylation and ring methylation independently modulate the properties of quinoxaline diamines [1]. When procured alongside the N6-monomethyl, 2,3-dimethyl, and unsubstituted analogs, researchers can systematically correlate structural modifications with measured changes in lipophilicity, polarity, and biological activity.

Application
Selection Property
Validation Focus
Non-mutagenic reference for genotoxicity screening
Documented negative Ames profile (TA98, TA100 ±S9)
Benchmark against IQ, MeIQ, MeIQx controls
Synthesis of cell-permeable quinoxaline probes
Higher lipophilicity vs. 2,3- and monomethyl isomers
Membrane permeability and organic-phase partitioning assessment
Regioselective construction of unsymmetrical imidazoquinoxalines
Differentiated 5-NH₂ and 6-NHCH₃ reactivity
Regiochemical outcome of cyclocondensation with carbonyls
Structure-activity relationship (SAR) profiling of quinoxaline diamines
Physicochemical reference for analog comparison
Structure-property correlation studies across N-methylation patterns
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